ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C27H31NO6S This compound features a benzofuran core, which is a significant structure in medicinal chemistry due to its biological activities
Preparation Methods
The synthesis of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylcarbonyl Group: This step typically involves acylation reactions using cyclohexanecarbonyl chloride.
Attachment of the Dimethylphenylsulfonyl Group: This can be done through sulfonylation reactions using 2,5-dimethylbenzenesulfonyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group
Chemical Reactions Analysis
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Due to its benzofuran core, it is studied for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 5-aminobenzofuran-2-carboxylate: This compound lacks the cyclohexylcarbonyl and dimethylphenylsulfonyl groups, making it less complex.
Benzofuro[3,2-b]indole: This compound has a similar benzofuran core but differs in its additional indole structure.
Indole-3-acetic acid: While it shares the indole structure, it has different functional groups and biological activities
Properties
Molecular Formula |
C27H31NO6S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl 5-[cyclohexanecarbonyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H31NO6S/c1-5-33-27(30)25-19(4)34-23-14-13-21(16-22(23)25)28(26(29)20-9-7-6-8-10-20)35(31,32)24-15-17(2)11-12-18(24)3/h11-16,20H,5-10H2,1-4H3 |
InChI Key |
NTVWMJTTZRSPKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
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